molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No. B1460726
CAS RN: 1021002-60-7
M. Wt: 185.14 g/mol
InChI Key: WXUUYAIOCOITMT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1021002-60-7 . It has a molecular weight of 185.15 . The compound is a liquid and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is 1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 185.15 .

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUUYAIOCOITMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Synthesis routes and methods

Procedure details

2,2,2-trifluoroethylamine (2.0 g) was added to a suspension of ethyl bromoacetate (2.3 mL), potassium iodide (0.34 g) in diisopropylethylamine (3.3 mL) and the mixture was stirred at RT for 5.5 h. The mixture was diluted with diethyl ether (30 mL), stirred at RT for 30 mins. The suspension was filtered and concentrated under reduced pressure. The sub-title compound (2.6 g) was obtained as a yellow oil; 1H NMR (300 MHz, CDCl3); 4.19 (2H, q), 3.50 (2H, s), 3.22 (2H, q), 1.26 (3H, t).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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